Exon Skipping Efficiency in DMD Model
NCP2 Anchor-derived conjugates demonstrate strict sequence specificity for exon 52 skipping. In comparative antisense oligomer studies, exon 52-targeted conjugates synthesized using NCP2 Anchor achieve measurable exon skipping in dystrophin transcripts, whereas exon 51-targeted anchors (e.g., those used in eteplirsen synthesis) show no cross-reactivity with the exon 52 splice site [1]. The exon 52 skipping efficiency of NCP2 Anchor-derived conjugates is reported at 15-30% in primary human myotubes, comparable to the exon 51 skipping efficiency of 20-40% observed with eteplirsen-class PMOs in parallel assays [2].
| Evidence Dimension | Exon skipping specificity and efficiency |
|---|---|
| Target Compound Data | Exon 52 skipping: 15-30% efficiency in primary human myotubes |
| Comparator Or Baseline | Exon 51 anchor (eteplirsen-class): Exon 51 skipping: 20-40% efficiency; no detectable exon 52 skipping |
| Quantified Difference | Exon 52 vs. 51: Orthogonal specificity (no cross-reactivity). Efficiency: Comparable range, 5-10 percentage points lower for exon 52. |
| Conditions | Primary human myotube cultures; RT-PCR analysis of dystrophin transcript |
Why This Matters
For laboratories developing exon 52 skipping therapeutics, NCP2 Anchor is the only anchor validated to produce conjugates with documented exon 52 skipping activity—generic anchors will yield inactive or off-target products.
- [1] Sarepta Therapeutics, Inc. Exon skipping oligomer conjugates for muscular dystrophy. US Patent US-10758629-B2. 2020-09-01. View Source
- [2] Arechavala-Gomeza V, et al. Comparative analysis of antisense oligonucleotide sequences for targeted exon skipping in Duchenne muscular dystrophy. Hum Mol Genet. 2007;16(22):2678-2688. View Source
